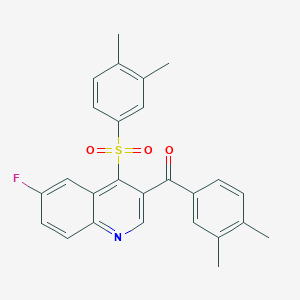

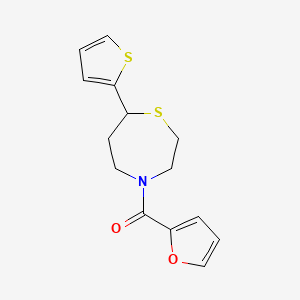

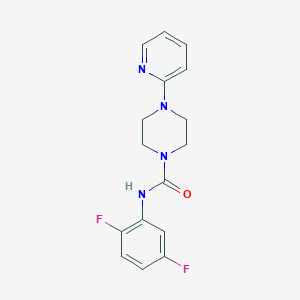

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide” is a chemical compound that is likely to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A variety of intra- and intermolecular reactions have been used to form various piperidine derivatives . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Chemical Reactions Analysis

Piperidine derivatives have been synthesized through a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The organophotocatalysed [1 + 2 + 3] strategy mentioned earlier is an example of such reactions .Scientific Research Applications

Antibacterial Activity

The compound exhibits emergent antibacterial activity when combined with cell-penetrating octaarginine . Researchers synthesized derivatives of N-(thiazol-2-yl)benzenesulfonamides, which incorporate both thiazole and sulfonamide groups. These molecules display potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains. The isopropyl-substituted derivative, in particular, shows low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans .

Medicinal Chemistry Applications

The compound’s structure, containing a piperidine ring, positions it as a valuable building block for drug design. Piperidine derivatives play a crucial role in constructing various pharmaceutical agents due to their diverse biological activities . Researchers can explore modifications around the piperidine moiety to develop novel drugs targeting specific diseases.

Peptide Complex Formation

The compound’s interaction with cell-penetrating peptides, such as octaarginine, reveals distinctive modes of action. The octaarginine–drug complex displays faster killing kinetics towards bacterial cells, creates pores in bacterial cell membranes, and exhibits negligible hemolytic activity towards human red blood cells. This suggests that mere attachment of a hydrophobic moiety to a cell-penetrating peptide does not necessarily impart antibacterial activity; instead, the complex’s behavior is unique and synergistic .

Antimicrobial Resistance Combat

Given the global challenge of antimicrobial resistance, novel compounds like this one are essential for combating drug-resistant pathogens. Investigating its efficacy against multidrug-resistant bacteria, including ESKAPE nosocomial pathogens, could provide valuable insights .

Future Directions

The future directions for research on “N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide” and similar compounds are likely to involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The development of new pharmaceutical applications for piperidine derivatives is also a promising area of future research .

properties

IUPAC Name |

N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-2-12-19-17(22)18(23)20-13-11-15-8-6-7-14-21(15)26(24,25)16-9-4-3-5-10-16/h3-5,9-10,15H,2,6-8,11-14H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXNLOIFJFQTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)

![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)

![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)

![3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2765838.png)